molecular formula C63H110O15 B085948 Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] CAS No. 106-80-9

Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]

Cat. No. B085948
CAS RN: 106-80-9
M. Wt: 1107.5 g/mol
InChI Key: DGIWOGQHXKIJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate], also known as PTAAO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a tri-functional epoxy compound that contains three oxirane rings, making it highly reactive and versatile. In

Mechanism Of Action

The mechanism of action of Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] is not fully understood, but it is believed to involve the reaction of its oxirane rings with various functional groups present in the target molecules. This reaction can result in the formation of covalent bonds, which can lead to the cross-linking of polymers or the modification of surfaces.

Biochemical And Physiological Effects

Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and biocompatible, which makes it a promising candidate for various biomedical applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] in lab experiments is its high reactivity and versatility. It can be used to cross-link various polymers and modify different surfaces, which makes it a useful tool for various research applications. However, one of the limitations of using Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of new applications for Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] in biomedical research, such as drug delivery, tissue engineering, and wound healing. Additionally, the mechanism of action of Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] needs to be further elucidated to fully understand its potential applications in scientific research.

Synthesis Methods

Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The first step involves the reaction of glycidol with octanoic acid to form the intermediate product, octyl glycidyl ether. This intermediate is then reacted with acetic anhydride to form the acetylated product, 3-(2-acetoxyoctyl)oxirane-2-octanoate. The final step involves the reaction of this product with propane-1,2,3-triol in the presence of a base catalyst to form Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate].

Scientific Research Applications

Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] has been extensively studied for its potential applications in scientific research. It has been used as a cross-linking agent for the preparation of hydrogels, which can be used for drug delivery, tissue engineering, and wound healing. Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] has also been used as a surface modifier for the preparation of polymer nanocomposites, which can be used for various applications such as sensors, membranes, and coatings.

properties

CAS RN

106-80-9

Product Name

Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]

Molecular Formula

C63H110O15

Molecular Weight

1107.5 g/mol

IUPAC Name

2,3-bis[8-[3-(2-acetyloxyoctyl)oxiran-2-yl]octanoyloxy]propyl 8-[3-(2-acetyloxyoctyl)oxiran-2-yl]octanoate

InChI

InChI=1S/C63H110O15/c1-7-10-13-25-34-51(72-48(4)64)43-58-55(76-58)37-28-19-16-22-31-40-61(67)70-46-54(75-63(69)42-33-24-18-21-30-39-57-60(78-57)45-53(74-50(6)66)36-27-15-12-9-3)47-71-62(68)41-32-23-17-20-29-38-56-59(77-56)44-52(73-49(5)65)35-26-14-11-8-2/h51-60H,7-47H2,1-6H3

InChI Key

DGIWOGQHXKIJCM-UHFFFAOYSA-N

SMILES

CCCCCCC(CC1C(O1)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC2C(O2)CC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCC3C(O3)CC(CCCCCC)OC(=O)C)OC(=O)C

Canonical SMILES

CCCCCCC(CC1C(O1)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC2C(O2)CC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCC3C(O3)CC(CCCCCC)OC(=O)C)OC(=O)C

Other CAS RN

106-80-9

synonyms

propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]

Origin of Product

United States

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